molecular formula C13H20N2O4S B2794579 N-heptyl-3-nitrobenzenesulfonamide CAS No. 107620-12-2

N-heptyl-3-nitrobenzenesulfonamide

Cat. No.: B2794579
CAS No.: 107620-12-2
M. Wt: 300.37
InChI Key: ZTSZNKFAFDBDQF-UHFFFAOYSA-N
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Description

N-heptyl-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a heptyl group attached to the nitrogen atom and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-3-nitrobenzenesulfonamide typically involves the nitration of N-heptylbenzenesulfonamide. The process begins with the preparation of N-heptylbenzenesulfonamide by reacting heptylamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting N-heptylbenzenesulfonamide is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-heptyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

    Reduction: N-heptyl-3-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-heptyl-3-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-heptyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are involved in inflammatory responses . The presence of the nitro group and the heptyl chain enhances its binding affinity and specificity towards the enzyme.

Comparison with Similar Compounds

Similar Compounds

    N-heptylbenzenesulfonamide: Lacks the nitro group, making it less effective as an enzyme inhibitor.

    N-heptyl-4-nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position, which can affect its reactivity and binding properties.

Uniqueness

N-heptyl-3-nitrobenzenesulfonamide is unique due to the specific positioning of the nitro group on the benzene ring, which significantly influences its chemical reactivity and biological activity. This positioning allows for more effective inhibition of target enzymes compared to similar compounds with different substituent positions .

Properties

IUPAC Name

N-heptyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-2-3-4-5-6-10-14-20(18,19)13-9-7-8-12(11-13)15(16)17/h7-9,11,14H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSZNKFAFDBDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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